molecular formula C21H23N7 B2642109 2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2380080-29-3

2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2642109
CAS No.: 2380080-29-3
M. Wt: 373.464
InChI Key: CFWJCYMHNCHAMB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups into the pyrimidine core.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl and piperazinyl groups contribute to its stability and ability to interact with various molecular targets.

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7/c1-15-14-20(24-21(23-15)17-2-3-17)28-12-10-27(11-13-28)19-5-4-18(25-26-19)16-6-8-22-9-7-16/h4-9,14,17H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWJCYMHNCHAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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